molecular formula C15H28N2O2 B2909522 tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1372534-09-2

tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2909522
CAS No.: 1372534-09-2
M. Wt: 268.401
InChI Key: HGKUCHOSRFHHMW-UHFFFAOYSA-N
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Description

tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate is a protected piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features both a carbamate group, protected by a tert-butyloxycarbonyl (Boc) moiety, and a cyclopropylmethyl substituent on the piperidine ring. The Boc group is a cornerstone in synthetic organic chemistry, widely used to protect amines during multi-step synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) . Piperidine scaffolds are prevalent in a vast array of biologically active molecules, and the incorporation of a cyclopropylmethyl group can be critical for modulating the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. As such, this reagent serves as a versatile and valuable building block for the exploration and construction of new molecular entities. It is commonly employed in the synthesis of potential therapeutics, including TLR7/8 antagonists for the treatment of immune disorders . For research and development purposes only. Not intended for diagnostic or therapeutic use. Handle with care and refer to the Safety Data Sheet for proper handling instructions. Store in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

tert-butyl N-[[4-(cyclopropylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-15(10-12-4-5-12)6-8-16-9-7-15/h12,16H,4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKUCHOSRFHHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 4-(cyclopropylmethyl)piperidine, is synthesized through the reaction of cyclopropylmethylamine with 1,4-dibromobutane under basic conditions.

    Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or the carbamate group can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carbamate group may also play a role in stabilizing the compound or enhancing its binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at Piperidine 4-Position Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclopropylmethyl ~296.4 (estimated) Potential ADRA2A antagonist; enhanced metabolic stability due to cyclopropane rigidity
tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate Cyclobutylmethyl ~310.4 (estimated) Increased lipophilicity (larger alkyl group); potential CNS activity
tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate 4-Methoxyphenyl ~368.4 (estimated) Aromatic π-π interactions; possible enhanced receptor binding affinity
tert-Butyl (4-methylpiperidin-4-yl)carbamate Methyl ~214.3 Simplified structure; higher solubility (lower LogP)
tert-Butyl[1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate 2-Fluorobenzyl 322.4 Fluorine-induced polarity; potential improved BBB penetration
tert-Butyl 4-(4-Methylpiperazin-1-yl)benzylcarbamate 4-Methylpiperazinyl-benzyl ~349.5 Dual heterocyclic system; likely kinase or GPCR modulation

Substituent-Driven Functional Differences

Cyclopropylmethyl vs. Cyclobutylmethyl: The cyclopropylmethyl group (target compound) introduces steric hindrance and ring strain, favoring selective receptor interactions.

Aromatic vs. Aliphatic Substituents :

  • The 4-methoxyphenyl substituent (CAS 1158750-79-8) enables aromatic stacking interactions, which may improve binding to hydrophobic pockets in enzymes or receptors. However, this comes at the cost of reduced metabolic stability compared to the cyclopropylmethyl group .

Fluorinated Derivatives :

  • The 2-fluorobenzyl analogue (CAS 1286274-18-7) leverages fluorine’s electronegativity to modulate polarity and bioavailability. Fluorine can enhance blood-brain barrier (BBB) penetration, making this compound suitable for CNS-targeted therapies .

Simplified Methyl Substituent :

  • The methyl-substituted carbamate (CAS 163271-08-7) exhibits lower molecular weight and higher solubility, ideal for formulations requiring rapid systemic distribution. However, it lacks the steric and electronic complexity for selective ADRA2A antagonism .

Biological Activity

Chemical Identity:

  • Name: tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate
  • CAS Number: 1372534-09-2
  • Molecular Formula: C15H28N2O2
  • Molecular Weight: 268.40 g/mol

This compound is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The compound is primarily recognized as a potential inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), which plays a significant role in various cellular processes, including cell growth, proliferation, and survival. Inhibiting this pathway can have therapeutic implications in cancer and inflammatory diseases .

Pharmacological Properties

  • Anti-cancer Activity:
    • Studies have indicated that compounds similar to this compound exhibit potent anti-cancer properties by modulating signaling pathways associated with tumor growth. For instance, PI3K inhibitors have been shown to reduce the viability of cancer cells in vitro and in vivo, suggesting that this compound may share similar effects .
  • Cytotoxicity:
    • The cytotoxic profile of the compound indicates low toxicity towards normal cells while effectively targeting cancerous cells. This selectivity is essential for developing safer therapeutic agents .
  • Neuroprotective Effects:
    • Preliminary studies suggest neuroprotective properties, potentially making it beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems could be a mechanism through which it exerts these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study FocusFindings
Inhibition of PI3Kδ Demonstrated effective inhibition leading to reduced tumor cell proliferation .
Cytotoxicity Assessment Showed selective cytotoxicity against glioma cells while sparing normal astrocytes, indicating a favorable therapeutic window .
Neuroprotective Mechanisms Indicated potential for protecting neuronal cells from oxidative stress and apoptosis .

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